molecular formula C19H18N2OS B13356280 7,7-Dimethyl-2-(methylsulfanyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

7,7-Dimethyl-2-(methylsulfanyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13356280
M. Wt: 322.4 g/mol
InChI Key: MCVCGMGMPUPGMH-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various functional groups such as a nitrile, a methylthio group, and a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with an aryl aldehyde and thiourea in the presence of a catalyst such as zinc ferrite. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent functional group modifications .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Catalysts like zinc ferrite are preferred due to their efficiency and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

7,7-dimethyl-2-methylsulfanyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H18N2OS/c1-19(2)9-14-17(15(22)10-19)16(12-7-5-4-6-8-12)13(11-20)18(21-14)23-3/h4-8H,9-10H2,1-3H3

InChI Key

MCVCGMGMPUPGMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SC)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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